molecular formula C10H6ClN3S B2509116 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile CAS No. 1374858-84-0

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B2509116
CAS No.: 1374858-84-0
M. Wt: 235.69
InChI Key: MLZMNLZFXOHLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6ClN3S and its molecular weight is 235.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Alternative Antioxidant and Anti-inflammatory Agents

The research on benzofused thiazole derivatives, including compounds structurally related to 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile, highlights their potential as alternative antioxidant and anti-inflammatory agents. These derivatives were synthesized through cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds demonstrated significant anti-inflammatory activity compared to standard references and showed potential antioxidant activity against reactive species. This study suggests that benzofused thiazole derivatives could serve as a promising template for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Broad Biological and Pharmacological Effects of Related Compounds

Chlorogenic Acid (CGA), although not a direct derivative, shares a similar interest in research due to its abundant presence in nature and significant biological and pharmacological roles. CGA demonstrates diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. This review encourages further research to optimize the biological and pharmacological effects of CGA, suggesting a potential area of study for related compounds like this compound to explore similar or new therapeutic applications (Naveed et al., 2018).

Contribution to Heterocyclic Chemistry and Drug Development

Research on 4-thiazolidinone, a core structure related to thiazole derivatives, underscores the vast potential of thiazole-based compounds in drug development. Thiazolidinone is recognized for its wide spectrum of biological activities and has been a focus for synthesizing new compounds with various substitutions. This review accentuates the significance of thiazolidinone and thiazole scaffolds in medicinal chemistry, suggesting that derivatives like this compound could be valuable in creating new therapeutic agents with diverse biological potentials (ArunlalV. et al., 2015).

Role in Synthesis of Fused Heterocycles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, reveal the synthetic versatility of thiazole derivatives. These compounds exhibit a range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects. This study underscores the importance of 1,3-azole derivatives in the synthesis of complex natural molecules and synthetic drugs, indicating that compounds like this compound could play a crucial role in the development of new pharmacologically active agents (Abdurakhmanova et al., 2018).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound .

Properties

IUPAC Name

5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-8-4-2-1-3-6(8)9-7(5-12)10(13)15-14-9/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZMNLZFXOHLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=C2C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.